Differential Reactivity in Sequential Cross-Coupling: Iodine vs. Chlorine Leaving Group Propensity
The iodine substituent in 5-Chloro-2-iodoaniline is significantly more reactive in palladium-catalyzed cross-couplings than the chlorine atom, enabling selective, sequential functionalization [1]. In contrast, a comparator like 2-iodoaniline lacks this second, less reactive halogen handle, while positional isomers like 4-chloro-2-iodoaniline exhibit altered electronic environments that can affect reaction rates and regioselectivity . This inherent difference in leaving group propensity is not quantifiable as a single numeric value but is a well-established class-level principle in organohalide chemistry .
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Oxidative Addition |
|---|---|
| Target Compound Data | Iodine: High; Chlorine: Low |
| Comparator Or Baseline | 2-Iodoaniline (Iodine: High; No second halogen), 4-Chloro-2-iodoaniline (Altered electronics) |
| Quantified Difference | Qualitative differential; known to enable sequential coupling not possible with single-halogen analogues. |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig). |
Why This Matters
This differential reactivity is the defining feature for building complex, multi-substituted arenes in a controlled, stepwise manner.
- [1] Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. NBInno Article. View Source
